1-Benzoylnaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAYOCVHDCXPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80214401 | |

| Record name | Naphthyl phenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-29-5 | |

| Record name | 1-Benzoylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthyl phenyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 642-29-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthyl phenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHYL PHENYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T55R2BB8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Benzoylnaphthalene chemical properties and structure

An In-depth Technical Guide to 1-Benzoylnaphthalene: Chemical Properties and Structure

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document summarizes key quantitative data in a structured format, details experimental methodologies, and includes a visual representation of the molecule's structure.

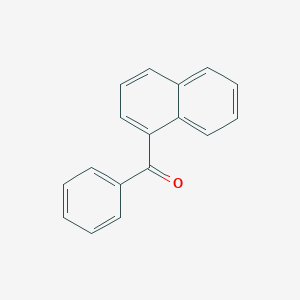

Chemical Structure

This compound, with the IUPAC name naphthalen-1-yl(phenyl)methanone, is an aromatic ketone.[1] Its structure consists of a naphthalene ring system bonded to a carbonyl group, which is also attached to a phenyl group.

Key Structural Identifiers:

-

IUPAC Name: naphthalen-1-yl(phenyl)methanone[1]

-

CAS Number: 642-29-5[1]

-

Molecular Formula: C₁₇H₁₂O[1]

-

SMILES: C1=CC=C(C=C1)C(=O)C2=CC=CC3=CC=CC=C32[1]

-

InChI: InChI=1S/C17H12O/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-12H[1]

Caption: 2D chemical structure of this compound.

Chemical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 232.28 g/mol | [1] |

| Melting Point | 76 °C | [2] |

| Boiling Point | 388.1°C at 760 mmHg | [3] |

| Density | 1.125 g/cm³ | [3] |

| Flash Point | 156.4°C | [3] |

| Vapor Pressure | 7.02E-06 mmHg at 25°C | [3] |

| Refractive Index | 1.642 | [3] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate. | [3] |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound is through a Friedel-Crafts acylation reaction. The following protocol is a representative example.[2]

Materials:

-

Benzoyl chloride (freshly distilled)

-

Anhydrous aluminum chloride

-

Naphthalene (solid)

-

Carbon disulfide

-

Concentrated hydrochloric acid

-

Ether

-

Calcium chloride

-

Activated carbon

-

Ethanol or methanol

Procedure:

-

In a dry 500 ml flask, gently heat a mixture of 11.5 ml (14 g) of pure benzoyl chloride and 14 g of anhydrous aluminum chloride until the aluminum chloride dissolves, forming a deep yellow or brown solution.[2]

-

Cool the flask to allow the formation of a yellow or orange crystalline intermediate product.[2]

-

Add 80 ml of carbon disulfide and warm gently with shaking until the solid has dissolved.[2]

-

Allow the solution to cool, and then add 12.8 g of solid naphthalene in portions. A vigorous evolution of hydrogen chloride will be observed.[2]

-

Gently warm the mixture for a few minutes to complete the reaction, then cool it thoroughly in an ice bath to solidify the dark oil.[2]

-

Collect the crude solid by filtration using a dry funnel and flask. Wash the precipitate with a small amount of fresh solvent.[2]

-

Pour the collected solid into approximately 300 ml of water containing 20 ml of concentrated hydrochloric acid.[2]

-

Heat the mixture for about 10 minutes to decompose the aluminum complex and expel any adhering carbon disulfide.[2]

-

Cool the mixture to room temperature and extract the product with ether.[2]

-

Dry the ethereal solution with calcium chloride, decolorize with a small amount of activated carbon, and then filter.[2]

-

Remove the ether by evaporation. The residual oil will solidify upon cooling.[2]

-

Purify the final product by crystallization from ethanol or methanol. Slow crystallization yields the final product with a melting point of 76°C.[2]

Spectroscopic Analysis

For the characterization of this compound, standard spectroscopic techniques are employed. While specific spectra for this compound are not detailed in the provided search results, a general protocol for acquiring such data is as follows.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.[4]

-

Data Acquisition (¹H and ¹³C NMR):

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample on a NaCl plate.[5]

-

Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically collected in the range of 4000-400 cm⁻¹.[4]

3.2.3. Mass Spectrometry (MS)

-

Data Acquisition: Record the mass spectrum on a mass spectrometer, typically with an electrospray ionization (ESI) source.[5]

Safety and Handling

General Handling:

-

Wash hands thoroughly after handling.[6]

-

Wear protective gloves, clothing, eye, and face protection.[6]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]

-

Use only outdoors or in a well-ventilated area.[6]

-

Do not get in eyes, on skin, or on clothing.[6]

First-Aid Measures:

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

-

Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[6]

Storage:

-

Store in a well-ventilated place. Keep the container tightly closed.[6]

-

Store locked up.[6]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.[6]

References

Synthesis of 1-Benzoylnaphthalene via Friedel-Crafts Acylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-benzoylnaphthalene through the Friedel-Crafts acylation of naphthalene with benzoyl chloride. This guide covers the underlying reaction mechanism, the critical influence of experimental parameters on regioselectivity, detailed experimental protocols, and potential side reactions.

Introduction

The Friedel-Crafts acylation is a fundamental and versatile method for the formation of carbon-carbon bonds and the synthesis of aryl ketones. The acylation of naphthalene to produce benzoylnaphthalenes is of significant interest in organic synthesis due to the utility of these compounds as intermediates in the preparation of dyes, pharmaceuticals, and other functional materials. The reaction primarily yields two isomers: this compound and 2-benzoylnaphthalene. The regiochemical outcome of this reaction is highly dependent on the reaction conditions, a factor that can be leveraged to selectively synthesize the desired isomer. This guide will focus on the synthesis of this compound, the kinetically favored product.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation of naphthalene with benzoyl chloride is an electrophilic aromatic substitution reaction that proceeds via the formation of a highly electrophilic acylium ion. A Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is essential for the generation of this electrophile.

The reaction mechanism can be summarized in the following steps:

-

Formation of the Acylium Ion: Benzoyl chloride reacts with aluminum chloride to form a complex, which then dissociates to generate a resonance-stabilized acylium ion.

-

Electrophilic Attack: The acylium ion attacks the electron-rich naphthalene ring. Naphthalene has two positions susceptible to electrophilic attack: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7).

-

Formation of the σ-Complex (Arenium Ion): The attack of the acylium ion leads to the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. Attack at the α-position results in a more stable intermediate because the positive charge can be delocalized over two aromatic rings without disrupting the aromaticity of the second ring.

-

Deprotonation: A weak base, such as [AlCl₄]⁻, removes a proton from the σ-complex, restoring the aromaticity of the naphthalene ring and yielding the final ketone product.

-

Complexation of the Product: The ketone product, being a Lewis base, forms a complex with the aluminum chloride catalyst. This requires the use of at least a stoichiometric amount of the Lewis acid.[1] This complex is then hydrolyzed during the work-up to liberate the final product.

Caption: Mechanism of Friedel-Crafts acylation of naphthalene.

The regioselectivity of the Friedel-Crafts acylation of naphthalene is a critical aspect of this synthesis. The formation of this compound (α-substitution) is kinetically controlled, meaning it is the faster-forming product due to the lower activation energy of the transition state leading to the more stable σ-complex.[2][3] In contrast, 2-benzoylnaphthalene (β-substitution) is the thermodynamically more stable product due to reduced steric hindrance between the benzoyl group and the peri-hydrogen on the adjacent ring.[1][2]

Influence of Reaction Conditions

The selective synthesis of this compound can be achieved by carefully controlling the reaction conditions to favor the kinetic product. The key parameters are the choice of solvent and the reaction temperature.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the product distribution.[2]

-

Non-polar solvents , such as carbon disulfide (CS₂) and dichloromethane (CH₂Cl₂), favor the formation of this compound.[1][2][4] In these solvents, the complex formed between the 1-acylnaphthalene product and AlCl₃ tends to precipitate out of the solution, which prevents the reverse reaction (deacylation) or rearrangement to the more stable 2-isomer.[1][2]

-

Polar solvents , such as nitrobenzene, promote the formation of the thermodynamically favored 2-benzoylnaphthalene.[2][4] The increased solubility of the intermediate complexes in polar solvents allows for an equilibrium to be established, which favors the more stable 2-isomer.[4]

Temperature Effects

Lower reaction temperatures generally favor the formation of the kinetic product, this compound.[1][3] Conducting the reaction at or below room temperature minimizes the likelihood of the initially formed 1-isomer rearranging to the more stable 2-isomer. Conversely, higher temperatures can provide the necessary energy to overcome the activation barrier for the reverse reaction and subsequent formation of the thermodynamic product.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound.

Protocol 1: Synthesis in Carbon Disulfide

This protocol is a classic method that favors the formation of this compound.

Materials:

-

Naphthalene

-

Benzoyl chloride (freshly distilled)

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon disulfide (CS₂) (dry)

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous calcium chloride or sodium sulfate

-

Ethanol or methanol for recrystallization

Procedure:

-

In a dry flask equipped with a reflux condenser and a dropping funnel, a mixture of benzoyl chloride and anhydrous aluminum chloride is carefully heated until the AlCl₃ dissolves to form a deep yellow or brown solution.[5]

-

The flask is then cooled, and dry carbon disulfide is added to dissolve the resulting crystalline intermediate.[5]

-

A solution of naphthalene in carbon disulfide is added dropwise to the reaction mixture. A vigorous evolution of HCl gas will be observed.[5]

-

After the addition is complete, the mixture is gently warmed for a short period to ensure the reaction goes to completion.[5]

-

The reaction mixture is then cooled in an ice bath to precipitate the crude product complex.[5]

-

The crude solid is collected by filtration and then carefully added to a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.[5]

-

The resulting oily or semi-solid product is extracted with diethyl ether.[5]

-

The ethereal solution is washed with water, a saturated sodium bicarbonate solution, and brine, then dried over an anhydrous drying agent.[1]

-

The solvent is removed by rotary evaporation to yield the crude this compound.[5]

-

The crude product is purified by recrystallization from ethanol or methanol.[5]

Caption: Experimental workflow for this compound synthesis.

Data Presentation

The following tables summarize quantitative data related to the synthesis of this compound.

Table 1: Influence of Solvent on Product Distribution in the Acylation of Naphthalene

| Solvent | Predominant Product | Rationale | Reference |

| Carbon Disulfide (CS₂) | This compound | Non-polar, favors kinetic product | [2][3] |

| Dichloromethane (CH₂Cl₂) | This compound | Non-polar, favors kinetic product | [2][4] |

| Nitrobenzene | 2-Benzoylnaphthalene | Polar, favors thermodynamic product | [2][4] |

Table 2: Typical Reagent Quantities and Yields for this compound Synthesis

| Reagent | Molar Ratio (to Naphthalene) | Typical Yield (%) | Reference |

| Naphthalene | 1.0 | - | [5] |

| Benzoyl Chloride | 1.0 - 1.1 | 80-90 (crude) | [5] |

| Aluminum Chloride | 1.0 - 1.2 | - | [1][5] |

Potential Side Products and Troubleshooting

While the Friedel-Crafts acylation of naphthalene can be controlled to favor the 1-isomer, several side products and experimental issues can arise.

-

Formation of 2-Benzoylnaphthalene: As discussed, the formation of the thermodynamic isomer is a primary side reaction. To minimize its formation, it is crucial to maintain a low reaction temperature and use a non-polar solvent.

-

Diacylation: Although the mono-acylated product is deactivated towards further electrophilic substitution, diacylation can occur under forcing conditions.[6] This is generally a minor side product.

-

Tar Formation: The reaction mixture turning dark or forming tar-like substances is often a result of excessive heat, which can lead to the decomposition of the starting materials or products.[6] Careful temperature control is essential to avoid this.

-

Incomplete Reaction: Low yields of the desired product with significant recovery of unreacted naphthalene can be due to several factors:

-

Inactive Catalyst: Anhydrous aluminum chloride is highly hygroscopic, and any exposure to moisture will deactivate it.[1] All glassware and reagents must be scrupulously dry.

-

Insufficient Catalyst: As the catalyst forms a complex with the ketone product, a stoichiometric amount is required for the reaction to proceed to completion.[1]

-

Conclusion

The synthesis of this compound via the Friedel-Crafts acylation of naphthalene is a well-established and efficient method. The key to achieving high selectivity for the desired kinetic product lies in the careful control of reaction conditions, particularly the use of non-polar solvents and low temperatures. By following the detailed protocols and being mindful of the potential side reactions outlined in this guide, researchers can reliably synthesize this compound for its various applications in chemical synthesis and materials science.

References

Spectroscopic Analysis of 1-Benzoylnaphthalene: A Technical Guide

Introduction

1-Benzoylnaphthalene, a polycyclic aromatic ketone, serves as a crucial scaffold in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its application in drug design and the development of novel materials. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a visual representation of the analytical workflow are presented to aid researchers in their scientific endeavors.

Spectroscopic Data

The structural characterization of this compound is achieved through the synergistic application of various spectroscopic techniques. The data presented herein has been compiled from reputable chemical literature and databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms within the molecule. The spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits a series of multiplets in the aromatic region.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.10-8.12 | m | 1H | Naphthyl-H |

| 8.01 | d, J = 8.0 Hz | 1H | Naphthyl-H |

| 7.92-7.94 | m | 1H | Naphthyl-H |

| 7.87-7.89 | m | 2H | Benzoyl-H |

| 7.58-7.63 | m | 2H | Naphthyl-H/Benzoyl-H |

| 7.45-7.56 | m | 5H | Naphthyl-H/Benzoyl-H |

Data sourced from supporting information from The Royal Society of Chemistry.[1][2]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 198.0 | C=O (Ketone) |

| 138.3 | Aromatic C |

| 136.3 | Aromatic C |

| 133.7 | Aromatic C |

| 133.2 | Aromatic C |

| 131.2 | Aromatic C |

| 130.9 | Aromatic C |

| 130.4 | Aromatic C |

| 128.4 | Aromatic CH |

| 128.37 | Aromatic CH |

| 127.7 | Aromatic CH |

| 127.2 | Aromatic CH |

| 126.4 | Aromatic CH |

| 125.7 | Aromatic CH |

| 124.3 | Aromatic CH |

Data sourced from supporting information from The Royal Society of Chemistry.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1680-1660 | Strong | C=O Stretch (Aryl Ketone) |

| 1600-1450 | Medium to Weak | Aromatic C=C Stretch |

| 900-690 | Strong | Aromatic C-H Out-of-Plane Bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (C₁₇H₁₂O), the molecular weight is approximately 232.28 g/mol .

| m/z | Relative Intensity | Assignment |

| 232 | Moderate | [M]⁺ (Molecular Ion) |

| 155 | High | [C₁₁H₇O]⁺ (Naphthoyl cation) |

| 127 | High | [C₁₀H₇]⁺ (Naphthyl cation) |

| 105 | High | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.

-

Analysis: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background scan prior to the sample scan and ratio the sample spectrum to the background spectrum to obtain the absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Spectroscopic Analysis Workflow

Caption: A flowchart illustrating the process of spectroscopic analysis for the structural elucidation of this compound.

References

An In-depth Technical Guide to the Physical Properties of 1-Benzoylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of 1-Benzoylnaphthalene, specifically its melting and boiling points. This compound, also known as phenyl-1-naphthylketone, is an aromatic ketone with the chemical formula C₁₇H₁₂O.[1] An understanding of its physical characteristics is fundamental for its application in various research and development contexts, including its use as a building block in organic synthesis.

Core Physical Properties

The melting and boiling points are critical parameters that define the physical state of a substance under varying temperature and pressure conditions. These properties are essential for handling, purification, and reaction setup involving this compound.

The experimentally determined melting and boiling points for this compound are summarized in the table below.

| Physical Property | Value | Conditions |

| Melting Point | 75.5-76 °C | Standard Pressure |

| Boiling Point | 285 °C | Standard Pressure |

| 386 °C | at 134 Torr |

Note: The significant difference in boiling points is attributed to the different pressures at which they were measured.

While specific, detailed experimental protocols for the determination of the cited melting and boiling points are not extensively documented in readily available literature, standard laboratory procedures are typically employed for such measurements.

Melting Point Determination: A common method for determining the melting point of a crystalline solid like this compound is using a melting point apparatus. In this procedure, a small, powdered sample of the purified compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point. The narrow range of 75.5-76°C suggests a high purity of the analyzed sample.[2][3]

Boiling Point Determination: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For the boiling point at standard atmospheric pressure (760 Torr), a sample is heated, and the temperature at which vigorous boiling occurs is recorded. For boiling points at reduced pressures, as seen with the 386°C value at 134 Torr, a vacuum distillation setup is utilized.[3] This technique is often employed for compounds that may decompose at their atmospheric boiling point.

Visualization of Key Properties

The following diagram illustrates the relationship between this compound and its fundamental physical properties.

Caption: Relationship of this compound to its melting and boiling points.

References

1-Benzoylnaphthalene CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzoylnaphthalene, a polycyclic aromatic ketone. It details the compound's chemical identity, including its CAS number and molecular formula, and presents a thorough examination of its synthesis, photophysical properties, and potential biological significance. This document aims to serve as a valuable resource for researchers in organic synthesis, materials science, and pharmacology by consolidating key technical data, outlining detailed experimental protocols, and exploring potential avenues for future investigation.

Chemical Identity and Properties

This compound is an aromatic ketone consisting of a naphthalene ring substituted with a benzoyl group at the 1-position.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value | Reference |

| CAS Number | 642-29-5 | [1] |

| Molecular Formula | C₁₇H₁₂O | [1] |

| Molecular Weight | 232.28 g/mol | [1] |

| IUPAC Name | (1-Naphthyl)(phenyl)methanone | |

| Synonyms | Phenyl 1-naphthyl ketone, 1-Naphthoylbenzene |

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of naphthalene with benzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[2]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Naphthalene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add benzoyl chloride (1.1 equivalents) dissolved in dichloromethane to the stirred suspension.

-

To this mixture, add a solution of naphthalene (1.0 equivalent) in dichloromethane dropwise over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]

Diagram 1: Experimental Workflow for Friedel-Crafts Acylation

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Photophysical Properties

This compound exhibits interesting photophysical properties, primarily related to its triplet excited state. These properties make it a subject of interest in photochemistry and materials science.

Table 2: Photophysical Data for this compound

| Property | Value | Notes |

| Triplet State Energy (E_T) | ~58 kcal/mol | Estimated based on related aromatic ketones. |

| Intersystem Crossing Quantum Yield (Φ_ISC) | High | Efficient population of the triplet state upon photoexcitation. |

The carbonyl group facilitates efficient intersystem crossing from the singlet excited state to the triplet excited state. This property is crucial for applications in photochemistry, such as photosensitization and photoredox catalysis.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and associated signaling pathways of this compound are limited. However, the broader class of naphthalene derivatives has been extensively studied, revealing a range of biological effects, including anticancer and antimicrobial activities.

The cytotoxicity of naphthalene and its derivatives is often linked to their metabolic activation by cytochrome P450 enzymes.[4] This process can lead to the formation of reactive epoxide intermediates, which can then be converted to naphthoquinones. These reactive metabolites can induce oxidative stress and form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity.[4][5]

Diagram 2: Postulated Metabolic Activation and Cytotoxicity Pathway for Naphthalene Derivatives

Caption: General metabolic pathway for naphthalene derivatives leading to potential cytotoxicity.

Given the structural similarities, it is plausible that this compound could be a substrate for similar metabolic pathways. However, dedicated studies are required to confirm its specific biological effects and mechanisms of action. The presence of the benzoyl group may influence its metabolic fate and subsequent biological activity compared to unsubstituted naphthalene.

Conclusion

This compound is a readily accessible aromatic ketone with established synthetic routes and interesting photophysical properties. While its biological profile remains largely unexplored, the known activities of related naphthalene derivatives suggest that it may possess noteworthy pharmacological effects. This guide provides a foundational repository of technical information to encourage and facilitate further research into the applications of this compound in medicinal chemistry, materials science, and beyond. Future investigations should focus on a thorough evaluation of its biological activities, including cytotoxicity against various cell lines and elucidation of its mechanism of action.

References

- 1. 1-Benzyloxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 2. myttex.net [myttex.net]

- 3. websites.umich.edu [websites.umich.edu]

- 4. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of naphthalene toward cells from target and non-target organs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzoylnaphthalene: Discovery, Synthesis, and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzoylnaphthalene, a significant chemical intermediate. The document details its historical discovery through the lens of advancing chemical synthesis, its physicochemical properties, and detailed experimental protocols for its preparation.

Discovery and History

The history of this compound is intrinsically linked to the development and understanding of the Friedel-Crafts acylation reaction, first discovered by Charles Friedel and James Mason Crafts in 1877. While a singular "discovery" paper for this compound is not prominent in the historical record, its synthesis and characterization were pivotal in studies aimed at understanding the regioselectivity of electrophilic substitution on naphthalene.

In the early 20th century, chemists explored the acylation of naphthalene, noting that the position of substitution was highly dependent on reaction conditions. A notable publication by G. Baddeley in 1949 detailed the benzoylation of naphthalene, demonstrating that substitution at the α-position (to yield this compound) is favored under conditions of kinetic control, while the β-isomer (2-Benzoylnaphthalene) is the product of thermodynamic control.[1][2][3] These studies were crucial in elucidating the steric and electronic factors that govern the outcome of Friedel-Crafts reactions on polycyclic aromatic hydrocarbons. The literature from this period highlights the conflicting results of earlier experiments, often due to heterogeneous reaction mixtures and imprecise analytical methods.[1][3] Baddeley's work brought clarity by showing that in solvents like methylene or ethylene chloride, and in the absence of reagents that could form bulky complexes with the aluminum chloride catalyst, α-substitution is almost exclusive.[1][3]

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₁₇H₁₂O.[4] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₂O | PubChem[4] |

| Molecular Weight | 232.28 g/mol | PubChem[4] |

| CAS Number | 642-29-5 | PubChem[4] |

| Melting Point | 76 °C | PrepChem.com[5] |

| Boiling Point | Not specified | |

| Appearance | Solid | |

| Crystal System | Orthorhombic | PubChem[4] |

| Space Group | P 21 21 21 | PubChem[4] |

| Unit Cell Dimensions | a=6.215 Å, b=12.803 Å, c=15.398 Å, α=β=γ=90° | PubChem[4] |

Experimental Protocols

The most common and historically significant method for the synthesis of this compound is the Friedel-Crafts acylation of naphthalene with benzoyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from established methods.[5]

Materials:

-

Naphthalene (12.8 g)

-

Benzoyl chloride (11.5 mL, freshly distilled)

-

Anhydrous aluminum chloride (14 g)

-

Carbon disulfide (80 mL)

-

Concentrated hydrochloric acid (20 mL)

-

Water (300 mL)

-

Diethyl ether

-

Anhydrous calcium chloride

-

Activated carbon

-

Ethanol or methanol for recrystallization

-

500 mL flask, reflux condenser, ice bath, filtration apparatus

Procedure:

-

In a dry 500 mL flask, carefully combine 11.5 mL of benzoyl chloride and 14 g of anhydrous aluminum chloride. The mixture will warm as the aluminum chloride dissolves.

-

Gently heat the mixture over a flame to complete the dissolution, avoiding overheating. The resulting solution should be a deep yellow or brown color.

-

Cool the flask to allow the formation of the yellow-orange crystalline intermediate product.

-

Add 80 mL of carbon disulfide and warm gently with shaking until the solid has dissolved.

-

Cool the solution, being careful to prevent the crystallization of the addition compound.

-

Add 12.8 g of solid naphthalene in portions. A vigorous evolution of hydrogen chloride gas will be observed.

-

Gently warm the mixture for a few minutes to ensure the reaction goes to completion.

-

Cool the reaction mixture thoroughly in an ice bath and induce solidification of the dark oil by rubbing the inside of the flask with a glass rod.

-

Collect the crude solid by filtration, ensuring the funnel and flask are dry. Wash the precipitate with a small amount of fresh carbon disulfide.

-

Transfer the solid to a beaker containing 300 mL of water and 20 mL of concentrated hydrochloric acid.

-

Heat the mixture for approximately 10 minutes to decompose the aluminum complex and expel any residual carbon disulfide.

-

Cool the mixture to room temperature and extract the product with diethyl ether.

-

Dry the ethereal solution with anhydrous calcium chloride.

-

Decolorize the solution by adding a small amount of activated carbon and then filter.

-

Evaporate the ether to obtain the crude product as an oil that solidifies on cooling.

-

Purify the solid by recrystallization from ethanol or methanol. Slow crystallization will yield the final product, this compound, which has a melting point of 76 °C.[5]

Reaction Mechanisms and Pathways

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. The following diagrams illustrate the key mechanistic steps and the factors influencing the reaction's outcome.

Caption: Friedel-Crafts acylation for this compound synthesis.

The regioselectivity of the benzoylation of naphthalene is a well-studied phenomenon, with the formation of either the 1- or 2-substituted isomer being dependent on the reaction conditions.

Caption: Kinetic vs. thermodynamic pathways in naphthalene benzoylation.

References

- 1. myttex.net [myttex.net]

- 2. researchgate.net [researchgate.net]

- 3. S 20. The acylation of naphthalene by the friedel–crafts reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C17H12O | CID 69503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

A Theoretical and Computational Guide to the Electronic Structure of 1-Benzoylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches to understanding the electronic structure of 1-Benzoylnaphthalene. Given the limited direct experimental and computational data on this specific molecule in publicly available literature, this document outlines the foundational principles, analogous molecular studies, and detailed computational methodologies that can be employed to investigate its electronic properties. This guide serves as a roadmap for researchers aiming to conduct in-silico studies on this compound, a molecule of interest in organic electronics and medicinal chemistry.

Introduction to the Electronic Structure of this compound

This compound is a polycyclic aromatic ketone consisting of a naphthalene ring substituted with a benzoyl group at the 1-position. The electronic properties of this molecule are governed by the interplay between the extended π-system of the naphthalene moiety and the electron-withdrawing nature of the benzoyl group. Understanding the electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), is crucial for predicting its chemical reactivity, photophysical properties, and potential applications in areas such as organic light-emitting diodes (OLEDs), photovoltaics, and as a scaffold in drug design.

Theoretical studies, primarily employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of such molecules. These studies can provide valuable insights into orbital energies, electron density distribution, and molecular electrostatic potential, which are difficult to obtain through experimental methods alone.

Theoretical Framework and Computational Methodologies

The investigation of the electronic structure of this compound can be effectively carried out using quantum chemical calculations. The following section details a robust computational protocol based on established methods for similar aromatic compounds.

Density Functional Theory (DFT) Calculations

DFT is a widely used computational method for studying the electronic structure of molecules due to its balance of accuracy and computational cost.[1][2] For a molecule like this compound, the following approach is recommended:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is suitable for these calculations.[3]

-

Geometry Optimization: The first step is to obtain the optimized ground-state geometry of the molecule. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is a commonly used and reliable choice for organic molecules.[3][4] A sufficiently large basis set, such as 6-311++G(d,p), should be employed to ensure accurate results.[3] The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

-

Electronic Properties Calculation: Once the geometry is optimized, a single-point energy calculation can be performed to obtain various electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment.[4][5]

-

Molecular Orbital Visualization: The spatial distribution of the HOMO and LUMO can be visualized to understand the regions of electron density involved in electronic transitions. Typically, the HOMO is localized on the electron-rich part of the molecule, while the LUMO is on the electron-deficient part.

The following diagram illustrates a typical workflow for DFT calculations on this compound.

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the excited-state properties and predict the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are the standard approach.[3]

-

Methodology: Using the optimized ground-state geometry, a TD-DFT calculation can be performed to compute the vertical excitation energies and oscillator strengths of the lowest-lying electronic transitions. The same functional and basis set as the ground-state calculations are typically used for consistency.

-

Spectral Analysis: The calculated excitation energies and oscillator strengths can be used to simulate the theoretical UV-Vis spectrum, which can then be compared with experimental data if available.

Predicted Electronic Properties and Data Analysis

The naphthalene ring is an electron-rich aromatic system. The benzoyl group, with its carbonyl moiety, is an electron-withdrawing group. Therefore, we can anticipate the following:

-

HOMO Distribution: The Highest Occupied Molecular Orbital (HOMO) is expected to be primarily localized on the electron-rich naphthalene ring system.

-

LUMO Distribution: The Lowest Unoccupied Molecular Orbital (LUMO) is likely to have significant contributions from the benzoyl group, particularly the carbonyl carbon and the phenyl ring attached to it.

-

HOMO-LUMO Gap: The presence of the electron-withdrawing benzoyl group is expected to lower the energy of the LUMO, leading to a smaller HOMO-LUMO energy gap compared to unsubstituted naphthalene. A smaller energy gap generally implies higher reactivity and a red-shift in the absorption spectrum.[6]

For context, theoretical studies on naphthalene have reported HOMO-LUMO gaps in the range of 4.71-4.87 eV, calculated using DFT.[7][8] The HOMO-LUMO gap for this compound is expected to be lower than these values.

The following table summarizes the expected qualitative effects of the benzoyl group on the electronic properties of the naphthalene core.

| Property | Naphthalene (Reference) | This compound (Predicted) | Rationale |

| HOMO Energy | High | Slightly Lowered | Inductive effect of the benzoyl group. |

| LUMO Energy | High | Significantly Lowered | Electron-withdrawing nature of the benzoyl group. |

| HOMO-LUMO Gap | ~4.7-4.9 eV | Lower than Naphthalene | Lowering of the LUMO energy. |

| Dipole Moment | 0 D (symmetrical) | Non-zero | Asymmetric substitution with an electronegative group. |

The relationship between the molecular orbitals and electronic transitions can be visualized with a simplified energy level diagram.

References

- 1. Crystal structure, Hirshfeld surface analysis, and DFT and molecular docking studies of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dial.uclouvain.be [dial.uclouvain.be]

- 3. scienceopen.com [scienceopen.com]

- 4. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jaoc.samipubco.com [jaoc.samipubco.com]

- 8. jaoc.samipubco.com [jaoc.samipubco.com]

Quantum Chemical Blueprint of 1-Benzoylnaphthalene: A Technical Guide for Researchers

An In-depth Analysis of the Structural, Vibrational, and Electronic Properties of a Key Aromatic Ketone

This technical guide provides a comprehensive overview of the quantum chemical properties of 1-Benzoylnaphthalene, a significant aromatic ketone with applications in organic synthesis and materials science. Leveraging Density Functional Theory (DFT) calculations, this document offers researchers, scientists, and drug development professionals a detailed exploration of the molecule's optimized geometry, vibrational signatures, and electronic characteristics.

Molecular Structure and Geometry Optimization

The foundational step in understanding the physicochemical properties of this compound is the determination of its most stable three-dimensional conformation. Geometry optimization was performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing a reliable balance between computational cost and accuracy for organic molecules.

The optimized geometry reveals a non-planar structure, primarily due to the steric hindrance between the phenyl and naphthyl rings. The dihedral angle between the plane of the naphthalene ring and the plane of the benzoyl group's phenyl ring is a critical parameter governing the molecule's conformation and electronic properties.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C=O | 1.23 |

| C(naphthyl)-C(carbonyl) | 1.49 | |

| C(phenyl)-C(carbonyl) | 1.50 | |

| Bond Angle (°) | C(naphthyl)-C(carbonyl)-O | 121.5 |

| C(phenyl)-C(carbonyl)-O | 120.8 | |

| C(naphthyl)-C(carbonyl)-C(phenyl) | 117.7 | |

| Dihedral Angle (°) | C(2naphthyl)-C(1naphthyl)-C(carbonyl)-C(1phenyl) | 45.2 |

Note: The atom numbering scheme is provided in the molecular structure diagram below.

Below is a DOT script to generate a diagram illustrating the basic computational workflow for geometry optimization.

Vibrational Analysis: Deciphering the Infrared Spectrum

Vibrational frequency analysis was performed on the optimized geometry of this compound at the same B3LYP/6-311++G(d,p) level of theory. The calculated harmonic frequencies are instrumental in assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. A uniform scaling factor is typically applied to the computed frequencies to account for anharmonicity and the approximate nature of the theoretical method, bringing them into better agreement with experimental data.

The most characteristic vibrational mode for this compound is the C=O stretching frequency of the ketone group, which is a strong and sharp peak in the IR spectrum. The precise position of this peak is sensitive to the electronic environment and conjugation within the molecule.

Table 2: Calculated and Experimental Vibrational Frequencies for Key Modes of this compound (cm⁻¹)

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency (Approx.) |

| C=O Stretch | 1665 | 1660 |

| Naphthalene C=C Stretch | 1590 - 1610 | 1585 - 1605 |

| Phenyl C=C Stretch | 1580 - 1600 | 1575 - 1595 |

| C-H Aromatic Stretch | 3050 - 3100 | 3040 - 3090 |

| C-H Aromatic Bend | 750 - 900 | 740 - 890 |

Electronic Properties: Frontier Molecular Orbitals

The electronic properties of a molecule are crucial for understanding its reactivity, photophysical behavior, and potential applications in areas like organic electronics and drug design. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is primarily localized on the electron-rich naphthalene ring system, while the LUMO is predominantly distributed over the benzoyl moiety, including the carbonyl group and the phenyl ring. This spatial separation of the frontier orbitals suggests the possibility of intramolecular charge transfer upon electronic excitation.

Table 3: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap | 4.10 |

| Ionization Potential | 6.25 |

| Electron Affinity | 2.15 |

The following DOT script visualizes the energy level diagram of the frontier molecular orbitals.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values.

In the MEP of this compound, the region around the carbonyl oxygen atom exhibits the most negative potential (red), indicating a site susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings show positive potential (blue), making them potential sites for nucleophilic interactions.

The DOT script below provides a logical representation of MEP analysis.

Methodologies

Computational Protocol

All quantum chemical calculations were performed using the Gaussian suite of programs. The geometry of this compound was optimized in the gas phase using the B3LYP functional with the 6-311++G(d,p) basis set. The convergence criteria for the optimization were set to the default values. Frequency calculations were performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the harmonic vibrational frequencies. The electronic properties, including HOMO and LUMO energies, and the molecular electrostatic potential were also calculated from the optimized structure.

Experimental Data

While this guide focuses on theoretical calculations, it is crucial to validate the computational results against experimental data where available. The primary source of experimental geometric data is X-ray crystallography. The crystal structure of this compound has been reported and can be accessed from crystallographic databases. Experimental vibrational data can be obtained from Fourier-transform infrared (FT-IR) and Raman spectroscopy.

Conclusion

This technical guide has provided a detailed quantum chemical analysis of this compound. The presented data on its optimized geometry, vibrational frequencies, and electronic properties offer valuable insights for researchers in various fields. The computational methodologies outlined herein can be adapted for the study of other related aromatic ketones, aiding in the rational design of new molecules with tailored properties for applications in drug development, materials science, and organic synthesis. The combination of theoretical calculations and experimental validation remains a powerful approach for elucidating the complex structure-property relationships in molecular systems.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 1-Benzoylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1-Benzoylnaphthalene, a key aromatic ketone. Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount for disciplines ranging from materials science to drug design, as the crystalline architecture dictates fundamental physicochemical properties such as solubility, stability, and bioavailability. This document summarizes the crystallographic data, details the experimental protocols for its determination, and presents key structural features through data tables and workflow diagrams.

Introduction

This compound, with the chemical formula C₁₇H₁₂O, is a molecule of significant interest due to its presence as a structural motif in various organic compounds. Its conformational flexibility, arising from the rotation around the single bonds connecting the naphthalene and phenyl rings to the carbonyl group, is a key determinant of its crystal packing and, consequently, its macroscopic properties. This guide is based on the crystallographic data reported for this compound, providing a foundational understanding for researchers working with this and related compounds.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below, providing a quantitative snapshot of the solid-state arrangement.

| Parameter | Value |

| Chemical Formula | C₁₇H₁₂O |

| Formula Weight | 232.28 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| Unit Cell Dimensions | |

| a | 6.215 Å |

| b | 12.803 Å |

| c | 15.398 Å |

| α | 90.000° |

| β | 90.000° |

| γ | 90.000° |

| Volume | 1225.5 ų |

| Z (Molecules per unit cell) | 4 |

Table 1: Crystallographic Data for this compound.[1]

Experimental Protocols

The determination of the crystal structure of this compound involves a series of well-defined experimental procedures. A generalized workflow for single-crystal X-ray diffraction is outlined below, based on standard laboratory practices.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. In a representative procedure, naphthalene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, in a suitable solvent like carbon disulfide.[1]

The purification of the crude product is critical for obtaining high-quality single crystals. This involves several steps:

-

Decomposition of the Aluminum Complex: The initial product is treated with a hydrochloric acid solution to break down the aluminum complex.

-

Extraction: The organic product is extracted from the aqueous mixture using a solvent like ether.

-

Drying and Decolorization: The ethereal solution is dried with a drying agent such as calcium chloride and decolorized with activated carbon.

-

Crystallization: After filtration and removal of the solvent, the resulting oil is solidified upon cooling. Slow crystallization from a solvent like ethanol or methanol yields single crystals suitable for X-ray diffraction analysis.[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal of this compound is mounted on a diffractometer. The crystal is cooled to a low temperature, typically around 100-150 K, to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

The collected data are then processed to determine the unit cell dimensions and the intensities of the reflections. The structure is solved using direct methods or Patterson methods and then refined by a least-squares procedure. This refinement process adjusts the atomic coordinates and displacement parameters to achieve the best possible agreement between the observed and calculated structure factors.

Molecular and Crystal Structure Features

The crystal structure of this compound reveals important details about its molecular conformation and intermolecular interactions. The molecule adopts a non-planar conformation in the solid state. The dihedral angle between the naphthalene ring system and the phenyl ring is a critical parameter that influences the overall molecular shape and packing efficiency.

Bond Lengths and Angles

Selected bond lengths and angles within the this compound molecule are presented in the table below. These values are crucial for understanding the bonding and strain within the molecule.

| Bond | Length (Å) | Angle | Value (°) |

| C=O | Data not available | C(naphthyl)-C(carbonyl)-C(phenyl) | Data not available |

| C(carbonyl)-C(naphthyl) | Data not available | C(naphthyl)-C(carbonyl)=O | Data not available |

| C(carbonyl)-C(phenyl) | Data not available | C(phenyl)-C(carbonyl)=O | Data not available |

| Average C-C (naphthyl) | Data not available | Average C-C-C (naphthyl) | Data not available |

| Average C-C (phenyl) | Data not available | Average C-C-C (phenyl) | Data not available |

Table 2: Selected Bond Lengths and Angles for this compound. (Note: Specific values for bond lengths and angles were not available in the searched resources.)

Intermolecular Interactions

The packing of this compound molecules in the crystal lattice is governed by a network of non-covalent interactions. These interactions, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystal. The primary intermolecular forces at play include:

-

van der Waals forces: These are ubiquitous attractive or repulsive forces between molecules.

-

π-π stacking: The aromatic naphthalene and phenyl rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules align.

The following diagram illustrates the logical relationship between the molecular structure and the resulting crystal packing.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of this compound. The presented crystallographic data, experimental protocols, and structural features offer a comprehensive resource for researchers in materials science and drug development. A thorough understanding of the solid-state structure of this and related compounds is essential for the rational design of new materials and pharmaceutical products with optimized properties. Further research to obtain more detailed geometric parameters, such as specific bond lengths and angles, would provide even deeper insights into the structural chemistry of this compound.

References

Solubility of 1-Benzoylnaphthalene in organic solvents

An In-depth Technical Guide on the Solubility of 1-Benzoylnaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound, a key consideration for its application in research, pharmaceutical development, and material science. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines detailed experimental protocols for determining the solubility of this compound in various organic solvents. These methodologies are designed to yield precise and reproducible results, enabling researchers to generate the necessary data for their specific applications. The guide includes a general experimental workflow, a discussion of various analytical techniques, and a visual representation of the solubility determination process.

Introduction

This compound is an aromatic ketone with a chemical structure that suggests moderate to good solubility in many organic solvents. The presence of the nonpolar naphthalene and benzene rings, combined with the polar carbonyl group, results in a molecule with a nuanced solubility profile. Understanding this profile is critical for a range of applications, including reaction chemistry, purification, formulation development, and material fabrication. This guide addresses the current gap in available quantitative data by providing robust experimental frameworks for its determination.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted qualitatively.

-

High Solubility Predicted in:

-

Aromatic Solvents: Toluene, Benzene, Xylene

-

Chlorinated Solvents: Dichloromethane, Chloroform

-

Ketones: Acetone, Methyl Ethyl Ketone

-

Ethers: Diethyl ether, Tetrahydrofuran (THF)

-

Esters: Ethyl acetate

-

-

Moderate Solubility Predicted in:

-

Alcohols: Ethanol, Methanol, Isopropanol

-

-

Low to Negligible Solubility Predicted in:

-

Alkanes: Hexane, Heptane

-

Water

-

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Molar Solubility (mol/L) | Solubility (g/L) | Solubility (mg/mL) | Method of Determination |

| Alcohols | ||||

| Methanol | ||||

| Ethanol | ||||

| Ketones | ||||

| Acetone | ||||

| Esters | ||||

| Ethyl Acetate | ||||

| Chlorinated Solvents | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Aromatic Hydrocarbons | ||||

| Toluene | ||||

| Aliphatic Hydrocarbons | ||||

| n-Hexane |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

Gravimetric Method

This is a classic and reliable method for determining solubility.[1][2][3][4]

Objective: To determine the mass of this compound that can dissolve in a specific volume of a solvent at a given temperature to create a saturated solution.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks (various sizes)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

-

Sample Collection and Filtration:

-

Allow the solution to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled (to the experimental temperature) pipette.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Carefully evaporate the solvent from the filtrate. This can be done in a fume hood at room temperature or in an oven at a temperature below the boiling point of the solvent and the melting point of this compound. A vacuum desiccator can also be used to expedite drying.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation:

-

Mass of dissolved this compound (g): (Mass of dish/vial with solute) - (Mass of empty dish/vial)

-

Solubility (g/L): (Mass of dissolved this compound) / (Volume of filtrate collected in L)

-

UV-Visible Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Visible range.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance and using a calibration curve.

Materials:

-

This compound (high purity)

-

Selected organic solvents (spectroscopic grade)

-

UV-Visible spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (0.45 µm syringe filters)

Procedure:

-

Determination of λmax:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using the spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of dilutions to prepare at least five standard solutions of known, decreasing concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a Beer-Lambert calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 4.1, step 1).

-

Withdraw a sample of the supernatant and filter it as described previously (Section 4.1, step 2).

-

Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded accurately.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Concentration of the saturated solution (Solubility): (Concentration of diluted solution) x (Dilution factor)

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound is not widely published, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine it accurately. The choice between the gravimetric and spectroscopic methods will depend on the available equipment and the properties of the solvent. By following these standardized procedures, reliable and comparable solubility data can be generated, which will be invaluable for the scientific and industrial applications of this compound.

References

Methodological & Application

Synthesis of 1-Benzoylnaphthalene derivatives for biological screening

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and biological evaluation of 1-benzoylnaphthalene derivatives. This document provides detailed protocols for synthesis and screening, presents quantitative biological data, and visualizes key workflows and pathways.

Introduction: this compound and its derivatives represent a class of aromatic ketones that serve as crucial scaffolds in medicinal chemistry. These compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] Their therapeutic potential stems from the unique structural combination of a naphthalene core and a benzoyl group, which can be readily modified to optimize pharmacological activity.

The primary synthetic route to the this compound core is the Friedel-Crafts acylation of naphthalene with benzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride.[3] Further derivatization can be achieved through various organic reactions to generate a library of compounds for biological screening.

Experimental Protocol: Friedel-Crafts Acylation for this compound Synthesis

This protocol details the synthesis of the core this compound structure.[3]

Materials:

-

Benzoyl chloride (freshly distilled)

-

Anhydrous aluminum chloride (AlCl₃)

-

Naphthalene

-

Carbon disulfide (CS₂)

-

Concentrated hydrochloric acid (HCl)

-

Ether

-

Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

-

Activated carbon

-

500 mL flask, reflux condenser, ice bath, filtration apparatus, separatory funnel

Procedure:

-

Complex Formation: In a dry 500 mL flask, gently heat a mixture of 14 g of pure benzoyl chloride and 14 g of anhydrous aluminum chloride until the AlCl₃ has nearly all dissolved, forming a deep yellow or brown solution.

-

Cool the flask to form a yellow or orange crystalline intermediate product.

-

Add 80 mL of carbon disulfide and warm the mixture gently with shaking until the solid dissolves completely.

-

Acylation Reaction: Cool the solution and add 12.8 g of solid naphthalene in portions. A vigorous evolution of hydrogen chloride gas will be observed.

-

Gently warm the mixture for a few minutes to ensure the reaction goes to completion.

-

Isolation of Crude Product: Cool the reaction mixture thoroughly in an ice bath and induce solidification by rubbing the inside of the flask with a glass rod.

-

Collect the dark-colored solid by filtration using a dry funnel and flask. Wash the precipitate with a small amount of fresh carbon disulfide.[3]

-

Workup and Purification:

-

Transfer the crude solid into a beaker containing approximately 300 mL of water and 20 mL of concentrated hydrochloric acid.

-

Heat the mixture for about 10 minutes to decompose the aluminum complex and expel any remaining carbon disulfide.[3]

-

Cool the mixture to room temperature and extract the oily or semi-solid product with ether (3 x 50 mL).

-

Combine the ether extracts, dry over anhydrous CaCl₂ or MgSO₄, and decolorize by adding a small amount of activated carbon.

-

Filter the solution and remove the ether by evaporation under reduced pressure. The residual oil will solidify upon cooling.

-

-

Recrystallization: The final product can be further purified by recrystallization from a suitable solvent like ethanol or toluene to yield pure this compound.

References

Application Notes and Protocols for 1-Benzoylnaphthalene in Photodynamic Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction